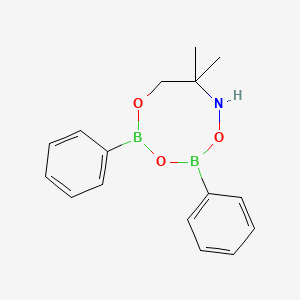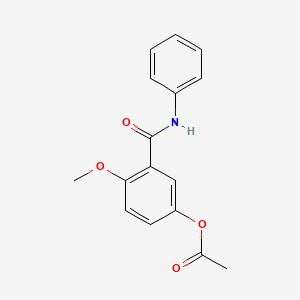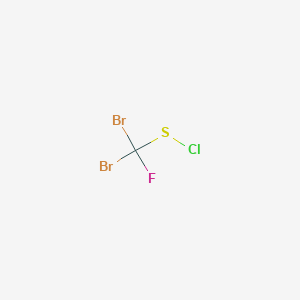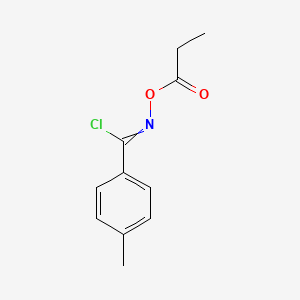![molecular formula C17H17N3O3 B14584921 (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine CAS No. 61200-66-6](/img/structure/B14584921.png)
(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine is a chemical compound that belongs to the class of imines It features a morpholine ring, a nitrophenyl group, and a phenylmethanimine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine typically involves the condensation reaction between 2-(morpholin-4-yl)-5-nitrobenzaldehyde and aniline. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalytic amount of glacial acetic acid to facilitate the formation of the imine bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Reduction of Nitro Group: 2-(Morpholin-4-yl)-5-aminophenyl-N-phenylmethanimine
Reduction of Imine Bond: (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanamine
Substitution Reactions: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the imine bond play crucial roles in its binding affinity and activity. The compound can inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access and reducing enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N-{[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline: Similar structure with a quinoline ring instead of a nitrophenyl group.
(E)-N-(4-methylphenyl)-1-[2-(morpholin-4-yl)quinolin-3-yl]methanimine: Contains a methyl-substituted phenyl ring.
Uniqueness
(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine is unique due to the presence of both a morpholine ring and a nitrophenyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61200-66-6 |
|---|---|
Molekularformel |
C17H17N3O3 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
1-(2-morpholin-4-yl-5-nitrophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C17H17N3O3/c21-20(22)16-6-7-17(19-8-10-23-11-9-19)14(12-16)13-18-15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
InChI-Schlüssel |
XMZPXIXGGBJRIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate](/img/structure/B14584840.png)

![Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate](/img/structure/B14584859.png)



![2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B14584879.png)
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one](/img/structure/B14584890.png)

![1,1'-[(3-Ethylphenyl)methylene]dipiperidine](/img/structure/B14584896.png)
![4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride](/img/structure/B14584901.png)
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14584906.png)

![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
